Dichlorobis

Description

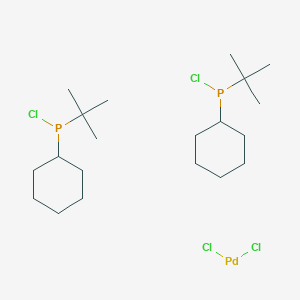

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H40Cl4P2Pd |

|---|---|

Molecular Weight |

590.7 g/mol |

IUPAC Name |

tert-butyl-chloro-cyclohexylphosphane;dichloropalladium |

InChI |

InChI=1S/2C10H20ClP.2ClH.Pd/c2*1-10(2,3)12(11)9-7-5-4-6-8-9;;;/h2*9H,4-8H2,1-3H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

DRXHKPYIVMSKLH-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)P(C1CCCCC1)Cl.CC(C)(C)P(C1CCCCC1)Cl.Cl[Pd]Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Dichlorobis(ethylenediamine)cobalt(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the geometric isomers of dichlorobis(ethylenediamine)cobalt(III) chloride, [Co(en)₂Cl₂]Cl. This coordination complex is a cornerstone in inorganic chemistry education and research, offering a practical example of isomerism, ligand substitution reactions, and spectroscopic analysis. The two isomers, trans-dichlorobis(ethylenediamine)cobalt(III) chloride (green) and cis-dichlorobis(ethylenediamine)cobalt(III) chloride (violet), exhibit distinct physical and chemical properties.[1][2][3]

The synthesis begins with the oxidation of cobalt(II) to cobalt(III) in the presence of the bidentate ligand ethylenediamine (B42938) (en), followed by coordination with chloride ions.[4][5] The kinetically favored trans isomer is typically isolated first and can then be converted to the more thermodynamically stable cis isomer through heating.[6] Characterization is crucial to confirm the identity and purity of each isomer, employing techniques such as UV-Visible and Infrared spectroscopy, as well as magnetic susceptibility measurements to verify the d⁶ low-spin electronic configuration of the Co(III) center.[7][8]

Experimental Protocols

Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride

This protocol is adapted from established procedures for the synthesis of the green trans isomer.[7][9] The reaction involves the in-situ oxidation of Cobalt(II) to Cobalt(III) using hydrogen peroxide.[10][11]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

10% or 16% aqueous solution of ethylenediamine (en)

-

30% hydrogen peroxide (H₂O₂)

-

Concentrated hydrochloric acid (HCl)

-

Methanol (ice-cold)

-

Diethyl ether (ice-cold)

-

Distilled water

Procedure:

-

Dissolve approximately 1.2 g of CoCl₂·6H₂O in 10 mL of distilled water in a side-arm test tube or a small flask.[10]

-

With continuous stirring, slowly add 2.5 mL of a 16% ethylenediamine solution.[10]

-

Carefully add 1.2 mL of 30% H₂O₂ dropwise over a period of about 5 minutes. This step oxidizes Co(II) to Co(III), and the solution will change color.[10]

-

Slowly add 2.4 mL of concentrated HCl to the reaction mixture.[10]

-

Heat the solution over a steam bath while bubbling air through it to concentrate the solution to a volume of approximately 2-3 mL, at which point green crystals will become apparent.[10]

-

Cool the resulting slurry in an ice bath to maximize crystallization.[1][10]

-

Collect the green crystals by vacuum filtration using a Büchner funnel.[1]

-

Wash the crystals twice with small portions of ice-cold methanol, followed by two washes with ice-cold diethyl ether to remove soluble impurities and any co-precipitated HCl.[8][10]

-

Dry the final product, trans-[Co(en)₂Cl₂]Cl, in an oven or desiccator. Typical student yields are in the range of 45-50%.[7]

Synthesis of cis-Dichlorobis(ethylenediamine)cobalt(III) Chloride

The violet cis isomer is prepared by the thermal isomerization of the trans isomer in an aqueous solution.[3][6]

Materials:

-

trans-[Co(en)₂Cl₂]Cl (synthesized as described above)

-

Distilled water

-

Ice

Procedure:

-

Dissolve approximately 80-100 mg of the green trans-[Co(en)₂Cl₂]Cl in a minimal amount of distilled water on a watch glass or in a small beaker.[10]

-

Gently heat the solution on a steam bath, allowing the water to evaporate. As the solution concentrates, its color will transition from green to violet.[10][12]

-

Continue heating until the solution is completely evaporated to dryness, leaving a uniform violet solid.[10]

-

Scrape the solid onto a small filter and wash with a few drops of ice-cold water to remove any remaining soluble impurities.[10][12]

-

Dry the resulting violet powder, which is the cis-[Co(en)₂Cl₂]Cl isomer.

Data Presentation

Quantitative Synthesis and Spectroscopic Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of the [Co(en)₂Cl₂]Cl isomers.

| Parameter | trans-[Co(en)₂Cl₂]Cl | cis-[Co(en)₂Cl₂]Cl | Reference(s) |

| Color | Green | Violet / Purple | [3][4] |

| Typical Yield | 45-50% | ~75% (from trans) | [7][12] |

| UV-Vis λₘₐₓ | ~618 nm | ~509 nm (aquated) | [6][7][8] |

| Molar Extinction (ε) | 37.00 M⁻¹cm⁻¹ at 618 nm | Not reported | [8] |

| Magnetic Property | Diamagnetic | Diamagnetic | [7][8] |

Table 1: Summary of physical and spectroscopic properties.

| Wavenumber (cm⁻¹) | Assignment (for cis-[Co(en)₂Cl₂]Cl) |

| 3444, 3230, 3104 | N-H stretching vibrations of ethylenediamine |

| 2903 | C-H stretching vibrations of ethylenediamine |

| 1612 | N-H bending (scissoring) vibrations |

| 1099, 938, 801 | Other vibrational modes (C-N, C-C stretching, etc.) |

Table 2: Key Infrared (IR) absorption bands for the cis isomer of [Co(en)₂Cl₂]Cl.[12] The IR spectrum for the trans isomer shows similar bands related to the coordinated ethylenediamine ligand.[7]

Visualizations: Workflows and Structures

Caption: A flowchart illustrating the synthesis of trans-[Co(en)₂Cl₂]Cl and its subsequent isomerization to the cis form.

References

- 1. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]

- 2. docsity.com [docsity.com]

- 3. Sciencemadness Discussion Board - cis and trans this compound(ethylenediamine)cobalt(III) chlorides - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. trans-Dichlorobis(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Properties, reactivity, and applications of <i>trans</i>-dichloro<i>bis</i>(ethylenediamine)cobalt(III) chloride, <i>trans</i>-[Co(en)<sub>2</sub>Cl<sub>2</sub>]Cl [morressier.com]

- 7. article.sapub.org [article.sapub.org]

- 8. sapub.org [sapub.org]

- 9. web.williams.edu [web.williams.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Write a laboratory report for the synthesis of a transition metal coordin.. [askfilo.com]

- 12. Syntheses, Characterization, Resolution, and Biological Studies of Coordination Compounds of Aspartic Acid and Glycine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding in Dichlorobis Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

This whitepaper provides a comprehensive examination of the structure, bonding, and characterization of dichlorobis metal complexes. It delves into the principles of geometric isomerism, the application of bonding theories to explain their electronic properties, and the experimental techniques used for their synthesis and analysis.

Introduction to this compound Metal Complexes

This compound metal complexes are coordination compounds containing a central metal ion bonded to two chloride ligands and two bidentate or four monodentate ligands. These complexes are fundamental in coordination chemistry for studying isomerism, reaction mechanisms, and metal-ligand interactions.[1] Their diverse geometries and electronic properties make them valuable in fields ranging from catalysis to materials science. The general formula can be represented as [M(L)₂(Cl)₂]ⁿ⁺, where M is a transition metal, and L is a ligand. The overall charge (n) depends on the oxidation state of the metal and the charge of the ligands.

Structural Isomerism and Coordination Geometry

The arrangement of ligands around the central metal ion dictates the complex's geometry and properties. This compound complexes commonly exhibit geometric isomerism and can adopt various coordination geometries, primarily octahedral and tetrahedral.

In octahedral complexes, such as those with a general formula [M(AA)₂Cl₂] (where AA is a bidentate ligand like ethylenediamine), the two chloride ligands can be arranged in two different ways, leading to geometric isomers.[2]

-

Cis Isomer: The two chloride ligands are adjacent to each other, with a Cl-M-Cl bond angle of approximately 90°.

-

Trans Isomer: The two chloride ligands are on opposite sides of the central metal, with a Cl-M-Cl bond angle of approximately 180°.

These isomers, despite having identical chemical formulas, often display distinct physical and chemical properties, including color, solubility, and reactivity.[3] For instance, trans-[Co(en)₂Cl₂]Cl is green, while its cis isomer is violet.[1] This difference arises from the distinct ligand field environments, which affect the electronic d-d transitions.

References

An In-depth Technical Guide to the Mechanism of Action for Dichlorobis Catalysts in Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the mechanism of action for dichlorobis catalysts, primarily focusing on palladium and nickel complexes, in seminal cross-coupling reactions. It aims to furnish researchers with a thorough understanding of the catalytic cycles, present key quantitative data for comparative analysis, and offer detailed experimental protocols for practical application.

Introduction

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among the vast array of catalysts developed, this compound(phosphine) metal complexes, such as this compound(triphenylphosphine)palladium(II) (PdCl₂ (PPh₃)₂) and its nickel analogue (NiCl₂(PPh₃)₂), have historically been and continue to be cornerstones in the field. Their stability, commercial availability, and versatility in catalyzing a range of transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings, make them subjects of continuous study and application.

This technical guide delves into the fundamental mechanisms through which these this compound catalysts operate. It will elucidate the elementary steps of the catalytic cycles, provide quantitative data on their performance, and detail experimental procedures for their use in key cross-coupling reactions.

The Catalytic Cycle: A Unified Mechanistic Framework

The catalytic activity of this compound(phosphine) metal (II) complexes in cross-coupling reactions hinges on a sequence of elementary organometallic transformations that constitute a catalytic cycle. While the specific intermediates and pathways can vary depending on the reaction type, ligands, and substrates, a general mechanistic framework is widely accepted. The catalytically active species is typically a low-valent metal(0) complex, which is often generated in situ from the this compound(phosphine) metal(II) precatalyst.[1][2]

The three fundamental steps of the catalytic cycle are:

-

Oxidative Addition: The active M(0) catalyst reacts with an organic halide (R-X) to form a M(II) intermediate.

-

Transmetalation (for Suzuki and Sonogashira couplings) or Migratory Insertion (for Heck coupling): The organic moiety from a second reagent is transferred to the metal center, or an alkene inserts into the metal-carbon bond.

-

Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the desired product and regenerating the M(0) catalyst.[3]

In Situ Generation of the Active Catalyst

This compound(phosphine)palladium(II) and -nickel(II) complexes are precatalysts and must be reduced to the corresponding M(0) species to enter the catalytic cycle. This reduction can be effected by various reagents in the reaction mixture, including phosphines, amines, or organometallic reagents themselves.[2][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organic halide. PdCl₂(PPh₃)₂ is a commonly employed catalyst for this transformation.[5]

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. The reaction is initiated by the reduction of the Pd(II) precatalyst to the active Pd(0) species.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

The role of the base is crucial in the transmetalation step. It is believed to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[6]

Quantitative Data for Suzuki-Miyaura Coupling

| Catalyst | Aryl Halide | Organoboron Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| PdCl₂(PPh₃)₂ | Benzyl (B1604629) halides | Arylboronic acid | K₂CO₃ | DMF/H₂O | MW | 0.25 | 85-95 | [7] |

| PdCl₂(XPhos)₂ | p-tolyl methanesulfonate | Phenylboronic acid | TBAOH | n-BuOH/H₂O | 110 | 0.5 | 82 | [8] |

| PdCl₂(XPhos)₂ | 1-bromo-4-methylbenzene | Phenylboronic acid | TBAOH | n-BuOH/H₂O | 110 | 0.5 | 87 | [8] |

| PdCl₂(XPhos)₂ | 1-chloro-4-methylbenzene | Phenylboronic acid | TBAOH | n-BuOH/H₂O | 110 | 0.5 | 93 | [8] |

Experimental Protocol: Suzuki-Miyaura Coupling of Benzyl Bromide with Phenylboronic Acid

Materials:

-

Benzyl bromide

-

Phenylboronic acid

-

This compound(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

To a microwave reactor tube, add benzyl bromide (1 mmol), phenylboronic acid (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2 mmol).

-

Add a mixture of DMF and water (4:1, 5 mL).

-

Seal the tube and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C for 15 minutes.[7]

-

After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[2]

Mechanism of the Heck Reaction

The catalytic cycle for the Heck reaction is distinct from the Suzuki coupling in the second step, which involves a migratory insertion of the alkene into the Pd-C bond, followed by a β-hydride elimination.

Caption: Catalytic cycle for the Heck reaction.

A base is required to neutralize the hydrogen halide produced in the final reductive elimination step, regenerating the Pd(0) catalyst.[1]

Quantitative Data for the Heck Reaction

| Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Ref |

| PdCl₂ | Chlorobenzene | Styrene (B11656) | - | Ionic Liquid | - | - | High | 18 | [9] |

| Pd(OAc)₂/PPh₃ | Iodobenzene (B50100) | Styrene | K₂CO₃ | Methanol | 120 | - | - | - | [2] |

Experimental Protocol: Heck Reaction of Iodobenzene with Styrene

Materials:

-

Iodobenzene

-

Styrene

-

This compound(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

-

Triethylamine (B128534) (Et₃N)

-

Acetonitrile (B52724) (MeCN)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve iodobenzene (1 mmol) and styrene (1.2 mmol) in acetonitrile (5 mL).

-

Add triethylamine (1.5 mmol).

-

Add PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%).

-

Heat the reaction mixture at 80 °C for 16 hours.

-

After cooling, filter the reaction mixture to remove triethylammonium (B8662869) iodide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford stilbene.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

Mechanism of the Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Catalytic cycles for the Sonogashira coupling.

The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

Quantitative Data for Sonogashira Coupling

| Catalyst | Co-catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| PdCl₂(PPh₃)₂ | CuI | Iodobenzene | Phenylacetylene (B144264) | Et₃N | THF | RT | 1.5 | 97 | [10] |

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene

Materials:

-

Iodobenzene

-

Phenylacetylene

-

This compound(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

To a two-necked flask under a nitrogen atmosphere, add iodobenzene (1.09 mL, 9.80 mmol), phenylacetylene (1.18 mL, 10.7 mmol), PdCl₂(PPh₃)₂ (137 mg, 0.195 mmol, 2.0 mol%), and CuI (40 mg, 0.210 mmol, 2.1 mol%).[10]

-

Add anhydrous THF (40 mL) and triethylamine (1.90 mL, 14.7 mmol).[10]

-

Stir the mixture at room temperature for 1.5 hours.[10]

-

Quench the reaction with water (20 mL).

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane) to afford diphenylacetylene.[10]

This compound(triphenylphosphine)nickel(II) in Cross-Coupling

This compound(triphenylphosphine)nickel(II) (NiCl₂(PPh₃)₂) is another important catalyst, particularly for the cross-coupling of organomagnesium reagents (Grignard reagents) with organic halides, known as the Kumada coupling.

Synthesis of NiCl₂(PPh₃)₂

This complex can be synthesized by treating hydrated nickel(II) chloride with triphenylphosphine (B44618) in a suitable solvent like glacial acetic acid or an alcohol.[11][12] The reaction yields the blue, tetrahedral isomer, which can convert to the red, square planar isomer upon crystallization from chlorinated solvents.[11]

Experimental Protocol: Synthesis of NiCl₂(PPh₃)₂

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Glacial acetic acid

Procedure:

-

Dissolve nickel(II) chloride hexahydrate (0.6 g) in a minimal amount of water (2-3 drops) and then add 15 mL of glacial acetic acid.[12]

-

In a separate beaker, dissolve triphenylphosphine (1.3 g) in 15 mL of glacial acetic acid with heating.[12]

-

Heat the nickel chloride solution to ensure complete dissolution.

-

Slowly mix the two hot solutions with stirring.

-

Allow the mixture to cool, whereupon crystals of the complex will precipitate.

-

Filter the crystals, wash with a small amount of cold acetic acid, and dry.[12]

Mechanism of Kumada Coupling

The mechanism of the nickel-catalyzed Kumada coupling is analogous to the palladium-catalyzed Suzuki coupling, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination.

Quantitative Data for Kumada Coupling

| Catalyst | Aryl Halide | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| [(Triphos)NiICl] | Aryl halides | Phenylmagnesium bromide | THF | RT | 2.5 | 75-97 | [13] |

| NiCl₂(dppe) | Aryl halides | - | Toluene/Dioxane | - | - | High | [14] |

Conclusion

This compound(phosphine) palladium and nickel complexes are foundational catalysts in the field of cross-coupling chemistry. Their mechanism of action, centered around the catalytic cycle of oxidative addition, transmetalation/migratory insertion, and reductive elimination, provides a robust framework for understanding and predicting their reactivity. The performance of these catalysts is influenced by a variety of factors including the choice of metal, ligands, substrates, base, and solvent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the design and execution of efficient and selective cross-coupling reactions for the synthesis of complex organic molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Kumada Coupling | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh3)2Cl2] [commonorganicchemistry.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

physical and chemical properties of dichlorobis(triphenylphosphine)palladium(II)

For Researchers, Scientists, and Drug Development Professionals

Dichlorobis(triphenylphosphine)palladium(II), with the chemical formula PdCl₂(PPh₃)₂, is a coordination complex of palladium that is a cornerstone in modern organic synthesis.[1][2] This yellow, air-stable solid is extensively utilized as a catalyst, particularly in cross-coupling reactions that form the basis for the synthesis of a vast array of organic molecules, including many pharmaceutical compounds.[2][3] Its predictable reactivity, commercial availability, and relative stability make it an invaluable tool in both academic and industrial research.[3] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and a visualization of its role in key catalytic cycles.

Physical and Chemical Properties

This compound(triphenylphosphine)palladium(II) is a yellow crystalline powder.[2] It is generally stable under normal conditions but is sensitive to moisture. The complex adopts a square planar geometry, predominantly in the trans isomeric form.[4]

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₆H₃₀Cl₂P₂Pd | [4] |

| Molecular Weight | 701.90 g/mol | [3] |

| Appearance | Yellow solid/powder | [3] |

| Melting Point | 260 °C (decomposes) | |

| Solubility | Insoluble in water. Soluble in benzene (B151609) and toluene. Slightly soluble in acetone (B3395972) and chloroform (B151607). | |

| Stability | Air-stable, but hygroscopic. | [3] |

Crystallographic Data (trans isomer)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| a | 9.296 (5) Å | [4] |

| b | 19.889 (8) Å | [4] |

| c | 10.621 (6) Å | [4] |

| β | 121.71 (4)° | [4] |

| Volume | 1670.6 (15) ų | [4] |

| Z | 2 | [4] |

Spectroscopic Data

| Technique | Solvent/Matrix | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR | CDCl₃ | 7.71 (m, ortho-protons of PPh₃), 7.44–7.35 (m, meta- and para-protons of PPh₃) | [4] |

| ¹³C{¹H} NMR | CDCl₃ | 135.5, 131.0, 130.0, 128.5 (aromatic carbons of PPh₃) | [4] |

| ³¹P{¹H} NMR | CDCl₃ | 21.1 (s) | [4] |

| IR | KBr | 3047 (ν(C-H)ar), 1437 (δ(C-H)ar), 693 (δ(C-H)oop) | [4] |

| IR | Polyethylene | 376, 358 (ν(Pd-P)), ν(Pd-Cl) | [4] |

Experimental Protocols

Synthesis of trans-Dichlorobis(triphenylphosphine)palladium(II)

This protocol is adapted from a common laboratory procedure for the synthesis of the complex.[2][5]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Diethyl ether

-

Argon gas supply

-

Round-bottom flask with stir bar

-

Condenser

-

Oil bath

-

Schlenk line or similar inert atmosphere setup

-

Glass filter frit

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 g) and triphenylphosphine (3.25 g).[5]

-

Add benzonitrile (30 mL) to the flask.[5]

-

Aerate the reaction mixture with a gentle stream of argon for 20 minutes to remove dissolved oxygen.[5]

-

Fit the flask with a condenser and an argon-filled balloon.[5]

-

Heat the mixture in an oil bath to 180 °C and maintain this temperature for 20 minutes. The mixture will turn into a dark red solution.[5]

-

After 20 minutes, remove the flask from the oil bath and allow it to cool to room temperature, during which a yellow precipitate will form.[5]

-

Allow the mixture to stir overnight at room temperature to ensure complete precipitation.[5]

-

Collect the yellow precipitate by vacuum filtration using a glass filter frit.[5]

-

Wash the collected solid three times with 30 mL portions of diethyl ether.[5]

-

Dry the final product under vacuum. A typical yield is around 3.45 g.[5]

Characterization by NMR Spectroscopy

Procedure:

-

Prepare a sample for NMR analysis by dissolving a small amount of the synthesized this compound(triphenylphosphine)palladium(II) in deuterated chloroform (CDCl₃).

-

Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra using a standard NMR spectrometer.

-

For ¹H NMR, the aromatic protons of the triphenylphosphine ligands are expected to appear as multiplets in the range of δ 7.3-7.8 ppm.[4]

-

For ¹³C{¹H} NMR, the aromatic carbons should be observed between δ 128 and 136 ppm.[4]

-

For ³¹P{¹H} NMR, a single sharp peak is expected around δ 21 ppm, indicative of the two equivalent phosphorus atoms in the trans complex.[4]

Catalytic Role in Cross-Coupling Reactions

This compound(triphenylphosphine)palladium(II) is a versatile pre-catalyst for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] In these reactions, the Pd(II) center is first reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle.[6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[7] The catalytic cycle, initiated by the Pd(0) species generated from this compound(triphenylphosphine)palladium(II), involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

References

- 1. spectrabase.com [spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh3)2Cl2] [commonorganicchemistry.com]

- 4. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Solubility of Dichlorobis Complexes in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of three key dichlorobis complexes in a range of common organic solvents: this compound(triphenylphosphine)palladium(II), this compound(benzonitrile)palladium(II), and this compound(pyridine)platinum(II). Understanding the solubility of these metal complexes is critical for their application in various fields, including catalysis, materials science, and pharmaceutical development, as it directly impacts reaction kinetics, formulation, and bioavailability.

Quantitative Solubility Data

While extensive qualitative solubility information is available, precise quantitative data for these specific this compound complexes remains limited in publicly accessible literature. The following tables summarize the available qualitative and semi-quantitative solubility information. Researchers are encouraged to determine solubility experimentally for their specific applications and conditions.

Table 1: Solubility of this compound(triphenylphosphine)palladium(II)

| Solvent | Solubility Description |

| Benzene | Soluble[1] |

| Toluene | Soluble[1] |

| Tetrahydrofuran (THF) | Soluble |

| Acetone | Slightly Soluble[1] |

| Chloroform | Slightly Soluble[1] |

| Hexane | Soluble[1] |

| Dioxane | Compatible |

| Dimethylformamide (DMF) | Compatible |

| Water | Insoluble[1] |

Table 2: Solubility of this compound(benzonitrile)palladium(II)

| Solvent | Solubility Description |

| Acetone | Soluble[2] |

| Chloroform | Soluble[2] |

| Dichloromethane | Soluble[2] |

| Benzene | Soluble[2] |

| Toluene | Soluble[2] |

| Acetonitrile | Soluble[2] |

| Tetrahydrofuran (THF) | Soluble[2] |

| Dioxane | Soluble[2] |

| Dimethyl Ether (DME) | Soluble[2] |

| Dimethylformamide (DMF) | Soluble[2] |

| Water | Insoluble |

Table 3: Solubility of this compound(pyridine)platinum(II)

| Solvent | Solubility Description |

| Acetone | Weakly soluble[3] |

| Chloroform | Much weaker solubility than in acetone[3] |

| Carbon Tetrachloride | Very weakly soluble[3] |

| Water | Very weakly soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble enough for NMR studies[4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for two common experimental approaches for determining the solubility of metal complexes.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of the this compound complex to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

-

After agitation, allow the solution to stand undisturbed for several hours to allow undissolved solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a pre-weighed, fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove any remaining suspended particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Evaporate the solvent under controlled conditions. For volatile organic solvents, this can be done in a fume hood at ambient temperature or with gentle heating. For less volatile solvents, a rotary evaporator or vacuum oven may be necessary.

-

Once the solvent is completely evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven at a suitable temperature that will not cause decomposition of the complex.

-

Cool the dish in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

-

S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (L)

-

-

UV-Vis Spectrophotometry for Solubility Determination

This method is suitable for complexes that exhibit a characteristic absorbance in the UV-Vis spectrum and relies on Beer-Lambert's law.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of the this compound complex in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of the complex in the same solvent as described in the gravimetric method (Section 2.1, step 1).

-

-

Sample Collection and Analysis:

-

Withdraw a sample of the supernatant and filter it as described in the gravimetric method (Section 2.1, step 2).

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the complex in the chosen solvent.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Gravimetric method workflow.

Caption: UV-Vis spectrophotometry workflow.

References

- 1. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Coordination Chemistry of Cis- and Trans-Dichlorobis Isomers for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry of cis- and trans-dichlorobis isomers, with a particular focus on their synthesis, characterization, and profound implications in the field of drug development. The differential biological activity of these geometric isomers, most notably exemplified by the platinum(II) complexes, serves as a cornerstone of modern medicinal inorganic chemistry. This document offers a comprehensive resource, including detailed experimental protocols, comparative data, and visual representations of key biological pathways, to aid researchers in the design and evaluation of novel metal-based therapeutic agents.

Introduction: The Significance of Geometric Isomerism in Coordination Chemistry and Medicine

Geometric isomerism in coordination compounds, specifically cis and trans configurations, arises from the different spatial arrangements of ligands around a central metal ion.[1] In square planar and octahedral complexes, this seemingly subtle structural variation can lead to dramatically different chemical and physical properties, including polarity, solubility, and reactivity.[1] Nowhere are the consequences of this isomerism more critical than in the realm of pharmacology. The classic example is the square planar platinum(II) complex, diamminedichloridoplatinum(II). The cis isomer, cisplatin (B142131), is a cornerstone of modern chemotherapy, widely used to treat a variety of cancers, including testicular, ovarian, and bladder cancers.[1][2][3] In stark contrast, its corresponding trans isomer, transplatin, is clinically ineffective.[4] This disparity underscores the critical importance of stereochemistry in drug design and has fueled extensive research into the coordination chemistry of dichlorobis isomers.

This guide will delve into the fundamental principles governing the synthesis and properties of these isomers, with a primary focus on platinum(II) and related palladium(II) complexes due to their relevance in oncology. We will explore their mechanisms of action, the cellular pathways they influence, and the experimental techniques used to characterize them and evaluate their therapeutic potential.

Synthesis and Isomerization

The synthesis of this compound complexes often yields one isomer as the kinetic product, which can sometimes be converted to the more thermodynamically stable isomer under specific conditions.

Synthesis of cis- and trans-Dichlorodiammineplatinum(II)

The synthesis of cisplatin and its inactive trans isomer is a well-established procedure that illustrates the principles of kinetic versus thermodynamic control.

-

Cisplatin (cis-[PtCl₂(NH₃)₂]): The synthesis of the cis isomer relies on the trans effect. Starting from potassium tetrachloroplatinate(II), K₂[PtCl₄], the chloride ligand has a stronger trans-directing influence than ammonia (B1221849). Therefore, sequential substitution of chloride ligands with ammonia leads to the formation of the cis isomer.

-

Transplatin (trans-[PtCl₂(NH₃)₂]): Conversely, starting from tetraammineplatinum(II), [Pt(NH₃)₄]²⁺, the substitution of ammonia ligands with chloride results in the formation of the trans isomer.

Isomerization

The interconversion between cis and trans isomers can be induced by heat or light.[5] For instance, heating an aqueous solution of trans-[Co(en)₂Cl₂]Cl can lead to its conversion to the more thermodynamically stable cis isomer.[6][7] Understanding the kinetics and mechanisms of these isomerization reactions is crucial for controlling the isomeric purity of a potential drug substance.

Physicochemical Properties and Characterization

The distinct geometric arrangements of cis and trans isomers lead to measurable differences in their physical and chemical properties. A variety of analytical techniques are employed to distinguish between and characterize these isomers.

Spectroscopic and Crystallographic Data

UV-Visible spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction are powerful tools for isomer identification.

-

UV-Visible Spectroscopy: The different symmetry of cis and trans isomers results in different electronic transitions and, consequently, different UV-Vis absorption spectra. For example, trans-[Co(en)₂Cl₂]Cl is green, absorbing at around 618 nm, while the cis isomer is purple, with an absorption maximum around 509 nm.[7][8]

-

Infrared Spectroscopy: The symmetry differences are also reflected in the vibrational spectra. Cis isomers, having lower symmetry, generally exhibit more IR-active bands than their trans counterparts.[9][10]

-

X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure, allowing for precise determination of bond lengths and angles.[4][11] This data is invaluable for structure-activity relationship (SAR) studies.

Table 1: Comparative Structural Data for cis- and trans-Dichlorobis Isomers

| Complex | Isomer | Metal-Ligand Bond Lengths (Å) | Ligand-Metal-Ligand Bond Angles (°) | Reference(s) |

| [PtCl₂(NH₃)₂] | cis | Pt-Cl: ~2.33, Pt-N: ~2.05 | Cl-Pt-Cl: ~91, N-Pt-N: ~92 | [12] |

| trans | Pt-Cl: ~2.33, Pt-N: ~2.05 | Cl-Pt-Cl: 180, N-Pt-N: 180 | [13] | |

| [PtCl₂{Te(CH₂)₆}₂] | cis | Pt-Te1: 2.515, Pt-Te2: 2.527, Pt-Cl1: 2.340, Pt-Cl2: 2.359 | Te1-Pt-Te2: 94.0, Cl1-Pt-Cl2: 91.0 | [14][15] |

| [PdCl₂{(S)-(-)-1-(4-methylphenyl)ethylamine}₂] | trans | Pd-N: ~2.04, Pd-Cl: ~2.30 | N-Pd-N: 179.4, Cl-Pd-Cl: 177.2 | [16][17] |

Note: The provided values are approximate and can vary depending on the crystal packing and counter-ions.

Stability and Reactivity

The stability and reactivity of this compound isomers in solution are critical for their biological activity. The cis and trans isomers can exhibit different rates of ligand substitution reactions. For cisplatin, the aquation (replacement of chloride ligands by water molecules) is a crucial activation step that allows the complex to bind to DNA.[18] The stability constants and kinetic parameters of these reactions are important for understanding the pharmacokinetics of the drug.

Biological Activity and Mechanism of Action

The geometry of this compound complexes is a primary determinant of their biological efficacy.

The Paradigm of Cisplatin

The anticancer activity of cisplatin is predominantly attributed to its ability to form covalent adducts with nuclear DNA.[2][19] Upon entering a cell, where the chloride concentration is low, the chloride ligands are replaced by water molecules in a process called aquation.[18] This aquated species is highly reactive and readily binds to the N7 positions of purine (B94841) bases, primarily guanine (B1146940).[2] The cis geometry is crucial as it allows the complex to form 1,2-intrastrand cross-links between adjacent guanine bases on the same DNA strand.[2] These lesions cause a significant distortion in the DNA double helix, which inhibits DNA replication and transcription, ultimately triggering a cascade of cellular events that lead to apoptosis (programmed cell death).[1][18] Transplatin, with its linear geometry, cannot form these specific 1,2-intrastrand cross-links and is thus unable to induce the same level of cytotoxic response.[4]

Cellular Uptake and Efflux

The journey of a platinum-based drug to its DNA target is a complex process involving cellular uptake and efflux mechanisms. While passive diffusion was initially thought to be a major route of entry, it is now understood that active transport plays a significant role.[19] The copper transporter 1 (CTR1) has been identified as a key protein responsible for the uptake of cisplatin.[19][20] Conversely, efflux pumps, such as the copper-transporting P-type ATPases ATP7A and ATP7B, can actively remove the drug from the cell, contributing to drug resistance.[10][19]

Novel trans-Platinum Complexes

While the "cisplatin paradigm" has dominated the field, recent research has shown that some trans-platinum complexes can exhibit significant anticancer activity, often through mechanisms distinct from that of cisplatin.[3] These novel trans complexes may have different cellular targets or may be less susceptible to resistance mechanisms. For example, some trans-configured complexes have been shown to accumulate in mitochondria rather than the nucleus, inducing cell death through alternative pathways.[21]

Table 2: Comparative Cytotoxicity of cis- and trans-Dichlorobis Isomers

| Complex | Cell Line | Isomer | IC₅₀ (µM) | Reference(s) |

| [PtCl₂(NH₃)₂] | L1210 | cis (Cisplatin) | ~0.5-1.0 | [22] |

| L1210 | trans (Transplatin) | >50 | [4] | |

| trans-[bis(benzimidazol-2-ylidene)dichlorido]platinum(II) derivative | A549 (Lung Cancer) | trans | 0.08 - 2.5 (depending on substituents) | [21] |

| trans-bis-(2-hydroxypyridine)dichloroplatinum(II) | A2780 (Ovarian Cancer) | trans | More active than cisplatin in cisplatin-resistant line | [23] |

| [Pt(dpq)(SS-dach)]Cl₂ | L1210 | cis (by nature of chelating ligands) | 0.19 | [22] |

IC₅₀ values are highly dependent on the cell line and experimental conditions.

Key Signaling Pathways in Drug Response and Resistance

The cellular response to the DNA damage induced by this compound platinum complexes is mediated by complex signaling networks. Understanding these pathways is crucial for predicting drug efficacy and developing strategies to overcome resistance.

The p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage.[9] Upon detection of cisplatin-induced DNA adducts, p53 is activated and can trigger cell cycle arrest, allowing time for DNA repair.[24] If the damage is too severe to be repaired, p53 can initiate apoptosis by upregulating the transcription of pro-apoptotic genes like BAX and PUMA.[9][25] The functionality of the p53 pathway is often a key determinant of a tumor's sensitivity to cisplatin.[8][26]

The DNA Mismatch Repair (MMR) Pathway

The MMR system is responsible for correcting errors in DNA replication. Interestingly, MMR proteins can recognize the distortions in DNA caused by cisplatin adducts.[27] In MMR-proficient cells, the inability to repair these adducts can lead to the activation of downstream signaling pathways that trigger apoptosis.[28] Conversely, cells with a deficient MMR system may be more resistant to cisplatin because they can tolerate the DNA damage without initiating a cell death program.[29][30]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the relationships and workflows central to the study of this compound isomers.

References

- 1. Platinum-based chemotherapy: What to know [medicalnewstoday.com]

- 2. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. The chemical and biological effects of cis-dichlorodiammineplatinum (II), an antitumor agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platinum-Based Chemotherapy: Uses, Effectiveness, Side Effects [healthline.com]

- 6. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA mismatch repair and acquired cisplatin resistance in E. coli and human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of p53 in cisplatin-induced tubular cell apoptosis: dependence on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sibran.ru [sibran.ru]

- 13. researchgate.net [researchgate.net]

- 14. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. trans-Dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Relevance of drug uptake and efflux for cisplatin sensitivity of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Trans-[bis(benzimidazol-2-ylidene)dichlorido]platinum(II) complexes with peculiar modes of action and activity against cisplatin-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of Trans-bis-(2-hydroxypyridine)dichloroplatinum(II) and its Activity in Human Ovarian Tumour Models | Anticancer Research [ar.iiarjournals.org]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Cisplatin-induced apoptosis in p53-deficient renal cells via the intrinsic mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pro- and anti-apoptotic effects of p53 in cisplatin-treated human testicular cancer are cell context-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ROLE OF MISMATCH REPAIR PROTEINS IN THE PROCESSING OF CISPLATIN INTERSTRAND CROSS-LINKS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Role of mismatch repair proteins in the processing of cisplatin interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. aacrjournals.org [aacrjournals.org]

- 30. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]

Theoretical and Computational Elucidation of Dichlorobis Compounds: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of dichlorobis compounds, a diverse class of metal complexes with significant applications in catalysis, materials science, and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand and predict the properties of these compounds. This document details common experimental protocols for synthesis and characterization, outlines rigorous computational workflows, presents key quantitative data in a structured format, and visualizes complex mechanisms and workflows to facilitate a deeper understanding of the structure-property relationships in this compound complexes.

Introduction

This compound compounds, featuring a central metal atom coordinated to two chloride ligands and two other ligands (L), exhibit a wide range of chemical and physical properties dictated by the nature of the metal center and the ancillary ligands. These compounds are pivotal in various fields; for instance, this compound(triphenylphosphine)palladium(II) is a cornerstone catalyst in cross-coupling reactions, while platinum-based this compound(amine) complexes form the basis of essential anticancer therapies.[1]

Theoretical and computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules at an atomic level of detail.[2] Methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking have become indispensable in rationalizing experimental observations and guiding the design of new this compound compounds with tailored functionalities.[3][4] This guide will delve into the practical application of these methods, providing both the theoretical background and the procedural details necessary for their implementation.

Experimental Protocols

A thorough understanding of the experimental landscape is crucial for computational chemists to build relevant models and for experimentalists to interpret computational results. This section outlines standard protocols for the synthesis and characterization of this compound compounds.

General Synthesis of this compound(phosphine)metal(II) Complexes

A common synthetic route to this compound(phosphine)metal(II) complexes involves the reaction of a metal(II) chloride salt with two equivalents of the desired phosphine (B1218219) ligand in a suitable solvent.[5]

Materials:

-

Metal(II) chloride (e.g., PdCl₂, PtCl₂, NiCl₂)

-

Phosphine ligand (e.g., triphenylphosphine, XPhos)[6]

-

Solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)[6][7]

Procedure:

-

Dissolve the metal(II) chloride in the chosen solvent. In some cases, heating may be required to facilitate dissolution. For precursors like PdCl₂, which can be polymeric, using a more soluble form like PdCl₂(MeCN)₂ can be advantageous.[6]

-

Add a solution of two molar equivalents of the phosphine ligand to the metal salt solution.

-

Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-24 hours), monitoring the reaction progress by techniques like thin-layer chromatography or ³¹P NMR spectroscopy.[8]

-

Upon completion, the product may precipitate out of the solution. If not, the volume of the solvent is reduced under vacuum.

-

The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether, hexanes) to remove unreacted starting materials, and dried under vacuum.[7]

-

Recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) can be performed to obtain high-purity crystals suitable for X-ray diffraction analysis.[7]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline this compound compounds.

Procedure:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution.[9]

-

Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head, often using a cryoloop and flash-frozen in liquid nitrogen to minimize radiation damage during data collection.[6]

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[6]

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. The electron density map is calculated, from which the atomic positions are determined. The structural model is then refined against the experimental data to obtain precise bond lengths, bond angles, and other geometric parameters.[10]

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure and purity of this compound compounds in both solid and solution states.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are routinely used to elucidate the structure of these complexes. The chemical shifts and coupling constants provide information about the ligand environment and the geometry of the complex. For platinum complexes, ¹⁹⁵Pt NMR can also be valuable.[8][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes of the ligands and to probe the metal-ligand bonds. For example, the ν(M-Cl) and ν(M-P) stretching frequencies can provide insights into the nature of the metal-ligand bonding.[7]

-

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the molecule, which can be correlated with theoretical calculations to understand the electronic structure.[12]

Computational Methodologies

This section details the core computational techniques used to study this compound compounds.

Density Functional Theory (DFT) Calculations

DFT is a workhorse of computational chemistry for studying the ground-state properties of transition metal complexes.[2][7]

Protocol for Geometry Optimization and Electronic Structure Analysis:

-

Model Building: The initial 3D structure of the this compound compound is built using molecular modeling software. For known compounds, starting coordinates can be obtained from crystallographic data.

-

Method Selection:

-

Functional: A suitable exchange-correlation functional is chosen. Hybrid functionals like B3LYP are widely used and often provide a good balance of accuracy and computational cost for transition metal complexes.[3][10]

-

Basis Set: A basis set that accurately describes the electronic structure of all atoms is selected. For the metal atom, basis sets that include effective core potentials (ECPs), such as LANL2DZ or Def2-TZVP, are commonly employed to account for relativistic effects. For lighter atoms (C, H, N, P, Cl), Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets are used.[13][14]

-

-

Calculation Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). The calculation is typically run in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[13]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[10]

-

Analysis of Results: The output of the calculation provides optimized geometric parameters (bond lengths, angles), energies, and molecular orbitals (HOMO, LUMO). These can be used to analyze the electronic structure, bonding, and reactivity of the complex.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is used to calculate the excited-state properties and to simulate the UV-Vis absorption spectra of this compound compounds.[13]

Protocol for UV-Vis Spectra Simulation:

-

Ground-State Calculation: A geometry optimization and frequency calculation of the ground state are performed as described in the DFT protocol.

-

TD-DFT Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry. The same functional and basis set are typically used. The number of excited states to be calculated is specified.

-

Spectral Analysis: The output provides the excitation energies and oscillator strengths for the electronic transitions. This data can be used to generate a simulated UV-Vis spectrum, which can then be compared with experimental data.[13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a physical property.[4]

Workflow for QSAR Model Development:

-

Data Set Collection: A dataset of this compound compounds with experimentally measured biological activity (e.g., anticancer IC₅₀ values) is compiled.

-

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.[1]

-

Variable Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the biological activity.

-

Model Construction: A mathematical model (e.g., multiple linear regression, partial least squares) is built to correlate the selected descriptors with the activity.

-

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.[4]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or DNA.

Protocol for Docking a this compound Compound to a Protein Target:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the this compound compound is generated and its geometry is optimized using a suitable method (e.g., DFT).

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding poses of the ligand within the active site of the receptor. The program samples a large number of possible conformations and orientations and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination) between the ligand and the receptor. The scoring function provides an estimate of the binding free energy.

Quantitative Data Summary

This section presents a summary of key quantitative data for representative this compound compounds, compiled from the literature.

Table 1: Spectroscopic Data for trans-Dichlorobis(triphenylphosphine)palladium(II)

| Parameter | Value | Reference |

| ¹H NMR (CDCl₃, δ ppm) | 7.71 (m, ortho-H), 7.44-7.35 (m, meta/para-H) | [7] |

| ¹³C{¹H} NMR (CDCl₃, δ ppm) | 135.5, 131.0, 130.0, 128.5 | [7] |

| ³¹P{¹H} NMR (CDCl₃, δ ppm) | 21.1 (s) | [7] |

| IR (KBr, cm⁻¹) | ν(C-H)ar: 3047, δ(C-H)ar: 1437 | [7] |

| IR (polyethylene, cm⁻¹) | ν(Pd-P): 376, 358; ν(Pd-Cl): 358 | [7] |

Table 2: Anticancer Activity of this compound(amine)platinum(II) Complexes

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| cis-[PtCl₂(NH₃)₂] (Cisplatin) | A549 (Lung) | ~7.32 - 79.30 (range for derivatives) | [15] |

| cis-[PtCl₂(NH₃)₂] (Cisplatin) | SK-OV-3 (Ovarian) | - | [13] |

| cis-[PtCl₂(1R,2R-dach)] | A549 (Lung) | - | [16] |

| cis-[PtCl₂(1R,2R-dach)] | SK-OV-3 (Ovarian) | - | [16] |

| cis-[PtCl₂(CH₃NH₂)₂] | Ehrlich Ascites Tumor | Inhibits DNA synthesis at 10⁻⁴ M | [17] |

Note: IC₅₀ values can vary significantly depending on the experimental conditions and cell line.

Table 3: DNA Binding Constants of Dichloro(diimine)metal(II) Complexes

| Compound | Metal | Ligand | K_b (M⁻¹) | Reference |

| 1 | Zn(II) | 2,2'-biquinoline | ~10⁴ - 10⁷ range | [18] |

| 2 | Pt(II) | 2,2'-biquinoline | ~10⁴ - 10⁷ range | [18] |

Table 4: Catalytic Activity of trans-Dichlorobis(XPhos)palladium(II) in Suzuki-Miyaura Coupling

| Aryl Halide/Sulfonate | Boronic Acid/Ester | Product Yield (%) | Reference |

| 4-Tolyl tosylate | Phenylboronic acid | 79 | [6] |

| 4-Tolyl tosylate | Phenylboronic pinacol (B44631) ester | 72 | [6] |

| 4-Tolyl tosylate | Potassium phenyltrifluoroborate | 75 | [6] |

| 4-Bromotoluene | Phenylboronic acid | 95 | [6] |

Reaction conditions: Microwave assistance, specific base and solvent as detailed in the reference.[6]

Visualizations of Mechanisms and Workflows

Graphical representations are invaluable for understanding complex processes. This section provides diagrams generated using the DOT language for Graphviz.

Signaling Pathway: Mechanism of Action of Cisplatin

Experimental Workflow: Synthesis and Characterization

Logical Relationship: Computational Chemistry Workflow

Conclusion

The integration of theoretical and computational studies with experimental investigations has profoundly advanced our understanding of this compound compounds. The methodologies outlined in this guide—from DFT and TD-DFT to QSAR and molecular docking—provide a powerful toolkit for researchers to probe the intricate details of molecular structure, reactivity, and biological activity. By leveraging these computational approaches, scientists can accelerate the discovery and design of novel this compound compounds with enhanced performance in catalysis, improved properties for materials science, and greater efficacy and selectivity in drug development. The continued synergy between computation and experiment promises to unlock new frontiers in the chemistry of these versatile metal complexes.

References

- 1. Advancements in the Use of Platinum Complexes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijiet.com [ijiet.com]

- 4. Bis(triphenylphosphine)palladium(II) Dichloride | 13965-03-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tungsten(VI) N-Heterocyclic Carbene Complexes: Synthetic, Structural, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trans-[bis(benzimidazol-2-ylidene)dichlorido]platinum(II) complexes with peculiar modes of action and activity against cisplatin-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Two mixed-NH3/amine platinum (II) anticancer complexes featuring a dichloroacetate moiety in the leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Revisiting Platinum-Based Anticancer Drugs to Overcome Gliomas [mdpi.com]

- 15. Structural Optimization of Platinum Drugs to Improve the Drug-Loading and Antitumor Efficacy of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anticancer activity of diam(m)ine platinum(II) complexes bearing a small-molecular cell apoptosis inducer dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Evaluation of the Anticancer and DNA-Binding Characteristics of Dichloro(diimine)zinc(II) Complexes [mdpi.com]

The Versatility of Dichlorobis Complexes: A Comprehensive Review of their Catalytic Applications

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the widespread applications of dichlorobis complexes in catalysis, providing a survey of their utility in forging new chemical bonds and enabling complex molecular syntheses. This whitepaper details key reaction classes, presents quantitative data for comparative analysis, and offers detailed experimental protocols for seminal applications.

This compound complexes, coordination compounds featuring a central metal atom bonded to two chloride ligands and two other ligands, are a cornerstone of modern catalytic chemistry. Their stability, ease of synthesis, and tunable steric and electronic properties have made them indispensable tools in a vast array of chemical transformations. This guide provides a comprehensive literature review of the catalytic applications of this compound complexes, with a particular focus on their role in cross-coupling reactions, hydrogenation, olefin metathesis, and oxidation, among other important processes.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Powerhouse

This compound(triphenylphosphine)palladium(II), [PdCl₂(PPh₃)₂], and its analogues are arguably the most widely utilized this compound complexes in catalysis. They are particularly renowned for their efficacy in palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic organic chemistry, enabling the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, frequently employs [PdCl₂(PPh₃)₂] as a pre-catalyst.

Quantitative Data for Suzuki-Miyaura Coupling:

| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| [PdCl₂(PPh₃)₂] | 4-Bromotoluene (B49008) | Phenylboronic acid | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 95 | 1 |

| [PdCl₂(dppf)] | 4-Chloroanisole | 2-Tolylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 92 | 2 |

| [PdCl₂(PCy₃)₂] | 1-Bromo-4-nitrobenzene | Naphthalene-1-boronic acid | Cs₂CO₃ | THF | 60 | 8 | 98 | 0.5 |

| [PdCl₂(Amphos)]₂ | 2-Bromopyridine | 3-Thiopheneboronic acid | K₂CO₃ | DMF | 80 | 12 | 88 | 1.5 |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

-

To an oven-dried Schlenk flask, add [PdCl₂(PPh₃)₂] (0.01 mmol, 1 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and quench with water (10 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-methyl-1,1'-biphenyl.

Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is another cornerstone of C-C bond formation where this compound palladium complexes are frequently employed. This compound(benzonitrile)palladium(II), [PdCl₂(PhCN)₂], is a common and effective pre-catalyst for this transformation.[1][2]

Quantitative Data for Heck Reaction:

| Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| [PdCl₂(PhCN)₂] | Iodobenzene (B50100) | Styrene (B11656) | Et₃N | DMF | 100 | 6 | 95 | 1 |

| [PdCl₂(PPh₃)₂] | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMA | 120 | 12 | 90 | 2 |

| [PdCl₂(dppf)] | 1-Iodonaphthalene | Methyl methacrylate | K₂CO₃ | Toluene | 110 | 24 | 85 | 1.5 |

| [PdCl₂(Amphos)]₂ | 3-Bromopyridine | Cyclohexene | Cy₂NMe | NMP | 140 | 18 | 78 | 2 |

Experimental Protocol: Heck Reaction of Iodobenzene with Styrene [1]

-

In an oven-dried Schlenk tube, combine [PdCl₂(PhCN)₂] (0.01 mmol, 1 mol%), iodobenzene (1.0 mmol), and triethylamine (B128534) (1.5 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add degassed DMF (5 mL) and styrene (1.2 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 6 hours.

-

After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield (E)-stilbene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. [PdCl₂(PPh₃)₂] is a classic and highly effective catalyst for this transformation.[3]

Quantitative Data for Sonogashira Coupling: [4]

| Catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| [PdCl₂(PPh₃)₂] | Iodobenzene | Phenylacetylene (B144264) | Et₃N | THF | RT | 1.5 | 97 | 2.0 |

| [PdCl₂(PPh₃)₂] | 4-Bromobenzonitrile | 1-Hexyne | TBAF | neat | 80 | 2 | 92 | 3 |

| [PdCl₂(dppf)] | 2-Iodotoluene | Trimethylsilylacetylene | DIPA | Toluene | 60 | 4 | 95 | 1 |

| [PdCl₂(PhCN)₂]/P(t-Bu)₃ | 4-Bromoanisole (B123540) | Phenylacetylene | Cs₂CO₃ | Dioxane | RT | 6 | 98 | 1.5 |

Experimental Protocol: Sonogashira Coupling of Iodobenzene and Phenylacetylene

-

To a two-necked flask under a nitrogen atmosphere, add iodobenzene (9.80 mmol), phenylacetylene (10.7 mmol), [PdCl₂(PPh₃)₂] (0.195 mmol, 2.0 mol%), and copper(I) iodide (0.210 mmol, 2.1 mol%).

-

Add anhydrous tetrahydrofuran (B95107) (40 mL) and triethylamine (14.7 mmol).

-

Stir the mixture at room temperature for 1.5 hours.

-

Quench the reaction with water (20 mL).

-

Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane) to afford diphenylacetylene (B1204595) (97% yield).

Nickel-Catalyzed Cross-Coupling Reactions

This compound(phosphine)nickel(II) complexes, such as [NiCl₂(dppe)] and [NiCl₂(dppp)], are powerful catalysts for a variety of cross-coupling reactions, often providing complementary reactivity to their palladium counterparts, particularly in the activation of less reactive electrophiles like aryl chlorides.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide. Nickel-based this compound complexes are frequently the catalysts of choice for this transformation.

Quantitative Data for Kumada Coupling: [5]

| Catalyst | Aryl Halide | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| [NiCl₂(dppe)] | 4-Chlorotoluene (B122035) | Phenylmagnesium bromide | THF | 25 | 2.5 | 94 | 0.5 |

| [NiCl₂(dppp)] | 1-Bromonaphthalene | Ethylmagnesium bromide | Diethyl ether | 0 | 1 | 96 | 1 |

| [NiCl₂(dmpe)] | 2-Chloropyridine | Isopropylmagnesium chloride | THF | 25 | 4 | 88 | 2 |

| [NiCl₂(dppf)] | Phenyl triflate | n-Butylmagnesium chloride | Dioxane | 50 | 6 | 91 | 1.5 |

Experimental Protocol: Kumada Coupling of 4-Chlorotoluene with Phenylmagnesium Bromide

-

To a flame-dried Schlenk flask under argon, add [NiCl₂(dppe)] (0.05 mmol, 1 mol%).

-

Add a solution of 4-chlorotoluene (5.0 mmol) in anhydrous THF (10 mL).

-

Cool the mixture to 0 °C and add phenylmagnesium bromide (6.0 mmol, 1.0 M solution in THF) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash chromatography to yield 4-methyl-1,1'-biphenyl.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, offering a milder alternative to Grignard reagents and tolerating a wider range of functional groups. This compound(phosphine)nickel(II) complexes are effective catalysts for this reaction.[6]

Quantitative Data for Negishi Coupling: [6]

| Catalyst | Aryl Halide | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| [NiCl₂(PPh₃)₂] | 4-Bromoanisole | Phenylzinc chloride | THF | 60 | 2 | 95 | 0.1 |

| [NiCl₂(dppe)] | 2-Chlorotoluene | 4-Tolylzinc bromide | NMP/THF | 60 | 2 | 98 | 0.1 |

| [NiCl₂(dppp)] | 1-Bromonaphthalene | (3-Methoxyphenyl)zinc chloride | THF | 50 | 3 | 93 | 0.5 |

| [NiCl₂(DPPF)] | 4-Chlorobenzonitrile | 2-Furylzinc chloride | DMA | 80 | 4 | 90 | 1 |

Experimental Protocol: Negishi Coupling of 4-Bromoanisole with Phenylzinc Chloride

-

Prepare the phenylzinc chloride reagent by adding a solution of phenyllithium (B1222949) (1.1 mmol in cyclohexane/ether) to a solution of zinc chloride (1.2 mmol in THF) at 0 °C and stirring for 30 minutes.

-

In a separate Schlenk flask, add [NiCl₂(PPh₃)₂] (0.01 mmol, 1 mol%) and 4-bromoanisole (1.0 mmol).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous THF (5 mL).

-

Add the freshly prepared solution of phenylzinc chloride to the catalyst mixture via cannula.

-

Heat the reaction mixture to 60 °C and stir for 2 hours.

-

Cool to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

-

Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 4-methoxy-1,1'-biphenyl.

Other Important Catalytic Applications

Beyond palladium- and nickel-catalyzed cross-coupling, this compound complexes of various other transition metals are instrumental in a range of catalytic transformations.

Platinum-Catalyzed Hydrosilylation

This compound(phosphine)platinum(II) complexes are effective catalysts for the hydrosilylation of alkenes and alkynes, a process that forms silicon-carbon bonds.

Quantitative Data for Hydrosilylation:

| Catalyst | Alkene/Alkyne | Silane | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| [PtCl₂(PPh₃)₂] | 1-Octene (B94956) | Triethoxysilane (B36694) | Toluene | 80 | 2 | 95 | 0.01 |